molecular formula C8H7NO B171700 (2-Hydroxyphenyl)acetonitrile CAS No. 14714-50-2

(2-Hydroxyphenyl)acetonitrile

Cat. No. B171700
CAS RN: 14714-50-2
M. Wt: 133.15 g/mol
InChI Key: WMWRBGOAZXDIDN-UHFFFAOYSA-N
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Description

“(2-Hydroxyphenyl)acetonitrile” is a chemical compound with the molecular formula C8H7NO . It is involved in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of “(2-Hydroxyphenyl)acetonitrile” involves several steps. One method involves the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi . Another method involves the preparation of the ligand from 2-hydroxy benzaldehyde and 4-aminodiphenyl amine in the presence of KCN and acidic medium .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyphenyl)acetonitrile” is determined by its molecular formula, C8H7NO . The exact structure can be determined using various analytical techniques .


Chemical Reactions Analysis

“(2-Hydroxyphenyl)acetonitrile” undergoes various chemical reactions. For instance, marine fungi can catalyze its biotransformation to 2-hydroxyphenylacetic acid . The nitrile group is first hydrolyzed, and then the aromatic ring is hydroxylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Hydroxyphenyl)acetonitrile” can be determined using various analytical techniques . Its molecular weight is 133.15 g/mol .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .
  • Methods : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
  • Results : The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

N-Acetylation of Amines

  • Field : Organic Chemistry
  • Application : A continuous-flow acetylation reaction was developed, applying cheap and safe reagent, acetonitrile as acetylation agent and alumina as catalyst . The method developed utilizes milder reagent than those used conventionally . The reaction was tested on various aromatic and aliphatic amines with good conversion .
  • Methods : The reaction uses acetonitrile as an acetylation agent and alumina as a catalyst . The reaction was tested on various aromatic and aliphatic amines .
  • Results : The catalyst showed excellent reusability and a scale-up was also carried out . Furthermore, a drug substance (paracetamol) was also synthesized with good conversion and yield .

Cyanomethylation

  • Field : Organic Chemistry
  • Application : Acetonitrile can be used in cyanomethylation reactions . This involves the addition of a cyanomethyl group (-CH2CN) to a molecule .
  • Methods : Using trisaminocyclopropenium C7 as a catalyst, acetonitrile was used to attack the benzyl C-H bond of 75, giving corresponding acetamide 76 following irradiation with a compact fluorescent light (CFL) and a 2.2 V current .
  • Results : The yields of the desired products range from 36–88% .

Tautomerization Study

  • Field : Physical Chemistry
  • Application : Tautomerization of 2-(2-hydroxyphenyl)-1-azaazulene (2OHPhAZ) in the gas phase and ethanol has been studied using B3LYP, M06-2X, and ωB97XD density functional theory (DFT) with different basis sets .
  • Methods : For more accurate data, energies were refined at CCSD(T)/6-311++G(2d,2p) in the gas phase . Nuclear magnetic resonance (NMR), aromaticity, Fukui functions, acidity, and basicity were also calculated and compared with experimental data .
  • Results : The results reveal that the enol form (2OHPhAZ) is thermodynamically and kinetically stable relative to the keto tautomer (2OPhAZ) and different rotamers (2OHPhAZ−R1:R3) in the gas phase and ethanol .

Electrochemical Reactions

  • Field : Electrochemistry
  • Application : Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .
  • Methods : The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .
  • Results : Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

ESIPT Fluorophores

  • Field : Photophysics
  • Application : In this study, a comprehensive photophysical investigation of ESIPT-reactive benzazole derivatives in both solution and the solid state was presented . These derivatives incorporate different chalcogen atoms (O, S, and Se) into their structures, and the study explored how these variations impact their electronic properties in both ground and excited states .
  • Methods : Changes in the UV-Vis absorption and fluorescence emission spectra were analyzed and correlated with the chalcogen atom and solvent polarity . Theoretical calculations provided a deeper understanding of the molecular dynamics, electronic structures, and photophysical properties of these compounds .
  • Results : The integration of experimental and computational data offers a detailed view of the structural and electronic factors governing the photophysical behavior of benzazole derivatives .

Safety And Hazards

The safety data sheet for “(2-Hydroxyphenyl)acetonitrile” was not found in the search results. Therefore, it’s important to handle this compound with care and follow standard safety protocols when working with it .

properties

IUPAC Name

2-(2-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRBGOAZXDIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441963
Record name (2-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyphenyl)acetonitrile

CAS RN

14714-50-2
Record name (2-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29.8g of 2-hydroxybenzyl alcohol are dissolved in 250 ml of dimethylsulfoxide, together with 18g of potassium cyanide, and the mixture is heated to 125°C. 16g of glacial acetic acid are then added dropwise over the course of 1 hour and the mixture is stirred for a further 2 hours at 125°C. The dimethylsulfoxide is removed in vacuo and the residue is stirred with 200 ml of water and 150 ml of chloroform. The chloroform phase is separated off and the aqueous phase is re-extracted with 150 ml of chloroform. The combined chloroform phases are extracted by shaking with water and dried with sodium sulfate. After distilling off the chloroform, an oil remains, which solidifies on cooling. Yield: 19.8g = 60.5% of theory. Recrystallization from benzene/ligroin: melting point 118°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
A Ballester, A Verwey, JC Overeem - Phytochemistry, 1975 - dspace.library.uu.nl
… The compound was finally prepared, albeit in very low yield, in an analogous way to the known synthesis of 2-hydroxyphenyl acetonitrile [9]. …
Number of citations: 18 dspace.library.uu.nl
B Wu, X Gao, MW Chen… - Chinese Journal of …, 2014 - Wiley Online Library
A concise synthesis of 2‐(2‐hydroxyphenyl)acetonitriles has been developed through reaction of trimethylsilyl cyanide and the o‐quinone methides in situ generated from 2‐(1‐…
Number of citations: 14 onlinelibrary.wiley.com
V Snieckus, J Board - Synfacts, 2013 - thieme-connect.com
Significance: Reported is the synthesis of benzofurans through the palladium-catalyzed addition of aromatic boronic acids to nitriles to form ketones, which then undergo cyclization and …
Number of citations: 0 www.thieme-connect.com
Y Wang, Y Chen, Q He, Y Xie, C Yang - Helvetica Chimica Acta, 2013 - Wiley Online Library
A simple, convenient, and efficient method for the formation of functionalized dibenzo[b,f]oxepins and their analogs bearing both electron‐donating and electron‐withdrawing groups …
Number of citations: 15 onlinelibrary.wiley.com
Y Chen, H Xiang, Y Xie, C Yang - Heterocycles, 2011 - hero.epa.gov
3-Aryl-2H-chromene-4-carbonitriles were synthesized through one-pot tandem reaction of easily available 2-(2-hydroxyphenyl) acetonitrile (1) and 2-bromo-1-arylethanones (2) under …
Number of citations: 2 hero.epa.gov
B Li, Z Yue, H Xiang, L Lv, S Song, Z Miao, C Yang - RSC advances, 2014 - pubs.rsc.org
A rapid, one-pot, catalyst-free approach to novel benzofuran-fused pyrido[4,3-d]pyrimidines with good antitumor activities via a cascade SNAr/cyclization/condensation reaction through …
Number of citations: 1 pubs.rsc.org
YL Choi, HS Lim, HJ Lim, JN Heo - Organic letters, 2012 - ACS Publications
A one-pot transition-metal-free, base-mediated synthesis of dibenzo[b,f]oxepins was developed. The reaction of 2-halobenzaldehydes with (2-hydroxyphenyl)acetonitriles proceeds via …
Number of citations: 51 pubs.acs.org
X Wang, X Wang, M Liu, J Ding, J Chen, H Wu - Synthesis, 2013 - thieme-connect.com
An efficient palladium-catalyzed addition of arylboronic acids to aliphatic nitriles has been developed, providing a wide range of alkyl aryl ketones in moderate to excellent yields. It is …
Number of citations: 40 www.thieme-connect.com
X Wang, M Liu, L Xu, Q Wang, J Chen… - The Journal of Organic …, 2013 - ACS Publications
A palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles has been developed, leading to a wide range of alkyl aryl ketones with moderate to excellent yields. …
Number of citations: 104 pubs.acs.org
S Nakamura, M Uchiyama… - Journal of the American …, 2003 - ACS Publications
A new general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives is described. Although 4H-1,2-benzoxazine is one of the fundamental structure of the oxazine …
Number of citations: 37 pubs.acs.org

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